![molecular formula C26H18ClF3N2O4 B11970961 4-chloro-N-((Z)-1-{[(2-furylmethyl)amino]carbonyl}-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}ethenyl)benzamide](/img/structure/B11970961.png)
4-chloro-N-((Z)-1-{[(2-furylmethyl)amino]carbonyl}-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}ethenyl)benzamide
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Overview
Description
4-chloro-N-((Z)-1-{[(2-furylmethyl)amino]carbonyl}-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}ethenyl)benzamide is a complex organic compound with a unique structure that includes a chlorinated benzamide core, a furylmethylamino group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-((Z)-1-{[(2-furylmethyl)amino]carbonyl}-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}ethenyl)benzamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the addition of the trifluoromethylphenyl group via a coupling reaction under specific conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-((Z)-1-{[(2-furylmethyl)amino]carbonyl}-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}ethenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-chloro-N-((Z)-1-{[(2-furylmethyl)amino]carbonyl}-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}ethenyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-((Z)-1-{[(2-furylmethyl)amino]carbonyl}-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}ethenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Furosemide: A diuretic with a similar furylmethylamino group.
Chlorobenzamides: Compounds with a chlorinated benzamide core.
Trifluoromethylphenyl derivatives: Compounds containing a trifluoromethylphenyl group.
Uniqueness
4-chloro-N-((Z)-1-{[(2-furylmethyl)amino]carbonyl}-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}ethenyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C26H18ClF3N2O4 |
---|---|
Molecular Weight |
514.9 g/mol |
IUPAC Name |
4-chloro-N-[(Z)-3-(furan-2-ylmethylamino)-3-oxo-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C26H18ClF3N2O4/c27-19-8-6-16(7-9-19)24(33)32-22(25(34)31-15-21-5-2-12-35-21)14-20-10-11-23(36-20)17-3-1-4-18(13-17)26(28,29)30/h1-14H,15H2,(H,31,34)(H,32,33)/b22-14- |
InChI Key |
MLHUTGJMVVRKKO-HMAPJEAMSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C(/C(=O)NCC3=CC=CO3)\NC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C(C(=O)NCC3=CC=CO3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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